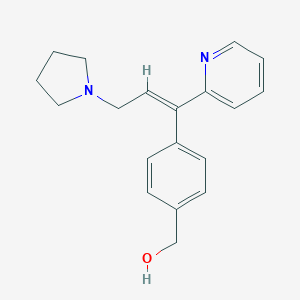
Hydroxymethyltriprolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de l'apigénine-8-C-glucoside peut être réalisée par glycosylation enzymatique. Cette méthode implique l'utilisation de glycosyltransférases et de glycosidases pour catalyser la formation de liaisons glycosidiques. Par exemple, des glycosyltransférases de Bacillus thuringiensis ont été utilisées pour glycosyler la vitexine . La réaction se produit généralement dans une solution tampon contenant l'enzyme, le donneur de sucre et le substrat (vitexine), dans des conditions douces telles que 35 °C avec agitation à 180 tr/min pendant 24 heures .
Méthodes de Production Industrielle : Dans les milieux industriels, la production de l'apigénine-8-C-glucoside implique souvent l'utilisation de β-fructosidase stable dans les solvants organiques. Cette enzyme présente une activité et une stabilité élevées dans l'acétate d'éthyle à 30–80 %, conduisant à des rendements élevés en glycosides de vitexine . Le mélange réactionnel contient généralement l'enzyme, le saccharose, la vitexine et le solvant organique, et est mené à 35 °C avec agitation pendant 24 heures .
Analyse Des Réactions Chimiques
Types de Réactions : L'apigénine-8-C-glucoside subit diverses réactions chimiques, notamment la glycosylation, l'oxydation et la réduction.
Réactifs et Conditions Communs:
Glycosylation : Cette réaction implique l'ajout d'une fraction de sucre au flavonoïde.
Oxydation et Réduction : Ces réactions peuvent modifier les groupes hydroxyles sur la structure du flavonoïde. Les réactifs courants comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium.
Produits Majeurs : Les principaux produits de ces réactions comprennent divers dérivés glycosylés de l'apigénine-8-C-glucoside, qui présentent souvent une solubilité et une bioactivité accrues .
4. Applications de la Recherche Scientifique
Médecine : L'apigénine-8-C-glucoside est étudiée pour ses effets thérapeutiques potentiels dans le traitement du cancer, du diabète, de l'obésité, de la dépression, de l'insomnie et de diverses maladies liées à l'inflammation
5. Mécanisme d'Action
L'apigénine-8-C-glucoside exerce ses effets par le biais de diverses cibles moléculaires et voies. Il module les molécules de signalisation clés impliquées dans la prolifération, l'invasion et la métastase des cellules cancéreuses, notamment les voies JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB et Wnt/β-caténine . De plus, il régule le métabolisme des lipides via la voie AMPK-médiée, ce qui contribue à atténuer l'obésité et la stéatose hépatique non alcoolique .
Applications De Recherche Scientifique
Biology: It has been shown to possess anti-tumor, anti-oxidant, anti-viral, and hepatoprotective activities.
Medicine: Apigenin-8-C-glucoside is being investigated for its potential therapeutic effects in treating cancer, diabetes, obesity, depression, insomnia, and various inflammatory-related diseases
Mécanisme D'action
Apigenin-8-C-glucoside exerts its effects through various molecular targets and pathways. It modulates key signaling molecules involved in cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways . Additionally, it regulates lipid metabolism via the AMPK-mediated pathway, which helps alleviate obesity and non-alcoholic fatty liver disease .
Comparaison Avec Des Composés Similaires
L'apigénine-8-C-glucoside est unique parmi les flavonoïdes en raison de son motif de glycosylation spécifique. Des composés similaires comprennent :
Apigénine-7-O-glucoside (Apigétine) : Trouvé dans le café de pissenlit.
Apigénine-6-C-glucoside (Isovitexine) : Trouvé dans diverses plantes.
Apigénine-7-O-néohesperidoside (Rhoifoline) : Trouvé dans les agrumes.
Apigénine-6-C-glucoside-8-C-arabinoside (Schaftoside) : Trouvé dans diverses plantes.
Ces composés partagent des activités biologiques similaires mais diffèrent dans leurs motifs de glycosylation, ce qui peut affecter leur solubilité, leur biodisponibilité et leurs effets biologiques spécifiques.
Propriétés
Numéro CAS |
121530-42-5 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
[4-[(E)-1-pyridin-2-yl-3-pyrrolidin-1-ylprop-1-enyl]phenyl]methanol |
InChI |
InChI=1S/C19H22N2O/c22-15-16-6-8-17(9-7-16)18(19-5-1-2-11-20-19)10-14-21-12-3-4-13-21/h1-2,5-11,22H,3-4,12-15H2/b18-10+ |
Clé InChI |
TWHRYAZJCOWNBG-VCHYOVAHSA-N |
SMILES |
C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |
SMILES isomérique |
C1CCN(C1)C/C=C(\C2=CC=C(C=C2)CO)/C3=CC=CC=N3 |
SMILES canonique |
C1CCN(C1)CC=C(C2=CC=C(C=C2)CO)C3=CC=CC=N3 |
Synonymes |
2-(1-(4-hydroxymethylphenyl)-3-(1-pyrrolidinyl-1-propenyl))pyridine HMTP hydroxymethyltriprolidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















